molecular formula C17H20 B15074132 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene

2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene

Cat. No.: B15074132
M. Wt: 224.34 g/mol
InChI Key: QQZFTESRSLPFED-UHFFFAOYSA-N
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Description

Significance of Arylmethane Derivatives in Contemporary Organic Chemistry

Arylmethane derivatives, particularly diarylmethanes and triarylmethanes, represent a foundational structural motif in the landscape of organic chemistry. nih.govnih.gov Their unique architecture, featuring two or more aryl groups attached to a single methane (B114726) carbon, imparts distinctive chemical, physical, and biological properties. nih.gov This scaffold is not merely a synthetic curiosity but serves as a core component in a vast array of functional molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. nih.govnih.govresearchgate.net

In the pharmaceutical realm, the diarylmethane unit is a privileged structure, present in numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anti-infectious properties. nih.govresearchgate.netnih.gov The conformational flexibility and lipophilic nature of the diarylmethane core allow it to effectively interact with biological targets. Furthermore, the benzylic C-H bond of the methylene (B1212753) bridge is readily functionalizable, providing a strategic point for molecular modification and the synthesis of more complex structures like triarylmethanes. nih.govorganic-chemistry.org This reactivity has been exploited in the development of various drugs. nih.gov

Beyond medicine, arylmethane derivatives are integral to materials science. They form the backbone of certain high-performance polymers and functional materials. The specific substitution patterns on the aryl rings can be tailored to fine-tune the electronic and photophysical properties of the molecule, making them suitable for applications in organic electronics and sensor technology. researchgate.net The synthesis of these compounds has evolved significantly from classical methods, with modern protocols offering milder, more efficient, and selective routes to these valuable molecular frameworks. organic-chemistry.orgacs.org

Sterically Hindered Aromatic Systems: Structural and Reactivity Considerations

This steric crowding has profound implications for the molecule's reactivity. For electrophilic aromatic substitution reactions, the bulky ortho substituents can shield the aromatic ring from the approach of an incoming electrophile, thereby slowing down or completely inhibiting the reaction at certain positions. researchgate.net Conversely, steric hindrance can also be exploited to achieve selectivity, directing reactions to less hindered positions. In reactions involving the benzylic methylene group, the flanking methyl groups can influence the stability and reactivity of any intermediates formed, such as benzylic radicals or carbocations. The development of synthetic methodologies for forming bonds in sterically congested environments, such as the synthesis of hindered amides or challenging Friedel-Crafts alkylations, remains an active area of research. ethz.ch Increased steric hindrance around a reactive center can also enhance the stability of a molecule by preventing unwanted side reactions or decomposition pathways. mdpi.com

Research Trajectory of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene within Chemical Sciences

The compound this compound, also known by the common name bis(2,6-dimethylphenyl)methane, is a diarylmethane characterized by significant steric hindrance due to the four ortho-methyl groups. Its research trajectory is primarily linked to its role as a precursor or ligand in coordination chemistry and catalysis.

Early interest in such sterically hindered diarylmethanes stemmed from the need to create bulky ligands for stabilizing reactive metal centers and influencing the stereochemistry of catalytic reactions. The synthesis of this compound itself is a non-trivial exercise in Friedel-Crafts chemistry, as the steric hindrance of the 2,6-dimethylphenyl moiety can impede the classical Lewis acid-catalyzed alkylation. ethz.chorganic-chemistry.orgmt.com Over the years, more efficient catalytic systems have been developed to overcome these limitations. nih.gov

More recent research has focused on the functionalization of the diarylmethane core. For instance, nickel-catalyzed methods have been developed for the C(sp³)–H arylation of diarylmethane derivatives, enabling the synthesis of a wide range of triarylmethane structures. acs.org While the specific research history of this compound is not extensively documented as a standalone topic, its study is embedded within the broader context of developing sterically demanding ligands and exploring the limits of C-C and C-H bond functionalization reactions in congested molecular environments. The compound serves as a model system for understanding how steric bulk influences reactivity and for developing new synthetic methodologies that can tolerate or even leverage these steric constraints.

Scope and Objectives of the Academic Research Review on this compound

This academic review aims to provide a focused and comprehensive analysis of the chemical compound this compound. The primary objective is to consolidate the existing scientific knowledge pertaining to its synthesis, structural characteristics, and chemical reactivity, with a particular emphasis on how its sterically hindered nature governs its properties.

The scope of this review will encompass:

An examination of the synthetic routes to this compound, including challenges posed by steric hindrance in classical reactions like Friedel-Crafts alkylation and the modern catalytic solutions developed to address them.

A detailed analysis of its molecular structure, including conformational properties dictated by the bulky 2,6-dimethylphenyl groups.

A discussion of its reactivity, focusing on transformations of the aromatic rings and the central methylene bridge, and how these reactions are influenced by steric factors.

An overview of its applications, particularly as a ligand in organometallic chemistry and catalysis, and as a precursor for more complex molecular architectures.

By systematically reviewing these aspects, this article seeks to highlight the unique chemical identity of this compound as a prototypical example of a sterically encumbered diarylmethane and to underscore its utility in advancing synthetic methodology and catalyst design.

Compound Properties

PropertyValue
Chemical Formula C₁₇H₂₀
Molecular Weight 224.35 g/mol
CAS Number 10259-11-7
Synonyms Bis(2,6-dimethylphenyl)methane
MDL Number MFCD12973879

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene

InChI

InChI=1S/C17H20/c1-12-7-5-8-13(2)16(12)11-17-14(3)9-6-10-15(17)4/h5-10H,11H2,1-4H3

InChI Key

QQZFTESRSLPFED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=C(C=CC=C2C)C

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 2,6 Dimethylbenzyl 1,3 Dimethylbenzene

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene, the spectrum is characterized by absorptions corresponding to its aromatic rings, methyl groups, and the methylene (B1212753) bridge.

The structure of this compound is composed of two substituted benzene (B151609) rings linked by a CH₂ group. Its IR spectrum is therefore expected to exhibit characteristic absorption bands for aromatic C-H, aliphatic C-H, and aromatic C=C bonds.

Aromatic C-H Stretching: The presence of hydrogen atoms attached to the benzene rings gives rise to stretching vibrations. These typically appear as a group of weak to moderate bands in the region of 3100-3000 cm⁻¹. docbrown.infodocbrown.info

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups in the molecule produce strong absorption bands due to C-H stretching vibrations. These are found in the 3000-2850 cm⁻¹ range. docbrown.infodocbrown.info The asymmetric and symmetric stretches of these groups can often be resolved within this region.

Aromatic C=C Ring Stretching: The carbon-carbon double bonds within the benzene rings have characteristic stretching vibrations that result in several weak to moderate bands in the 1620-1450 cm⁻¹ region. docbrown.infodocbrown.info The specific positions and intensities of these peaks can be influenced by the substitution pattern on the rings.

Aliphatic C-H Bending: The methyl and methylene groups also exhibit bending (scissoring, wagging, twisting) vibrations. These typically appear as moderate to strong absorptions in the 1470-1370 cm⁻¹ range. docbrown.infodocbrown.info

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern of the benzene ring and appear in the "fingerprint region" of the spectrum (below 1000 cm⁻¹). For the 2,6-disubstituted benzyl (B1604629) ring and the 1,3-disubstituted (with an additional benzyl substituent) benzene ring, a complex pattern of strong bands is expected in the 900-700 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
StretchingAromatic C-H3100 - 3000Weak to Moderate
StretchingAliphatic C-H3000 - 2850Strong
Ring StretchingAromatic C=C1620 - 1450Weak to Moderate
BendingAliphatic C-H1470 - 1370Moderate to Strong
Out-of-Plane BendingAromatic C-H900 - 700Strong

X-ray Crystallography for Solid-State Structural Determination

The conformation can be described by a set of torsion angles. The key torsion angles define the orientation of the two aromatic rings with respect to the methylene bridge. For a diarylmethane framework (Aryl¹-CH₂-Aryl²), these are:

τ₁ (Cortho¹-Cipso¹-CH₂-Cipso²): Describes the twist of the first aryl ring relative to the C-C-C plane.

τ₂ (Cipso¹-CH₂-Cipso²-Cortho²): Describes the twist of the second aryl ring relative to the C-C-C plane.

In the solid state, related diarylmethanes often adopt a distorted, non-planar conformation to minimize steric clashes between the ortho substituents and the opposing ring. nih.gov The presence of four methyl groups in ortho positions in this compound would lead to significant steric hindrance, likely forcing the aromatic rings into a twisted, propeller-like arrangement rather than a more open or planar conformation. biorxiv.org The specific values of the torsion angles are a result of the molecule settling into a low-energy conformation within the crystal lattice. libretexts.org

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. nih.govmdpi.com For a nonpolar hydrocarbon like this compound, the dominant forces are van der Waals interactions, specifically London dispersion forces. nih.gov These arise from temporary fluctuations in electron density and are significant for large molecules with substantial surface area.

In addition to general dispersion forces, specific weak interactions can play a role in directing the crystal architecture: researchgate.netchemrxiv.org

C-H···π Interactions: A hydrogen atom from a methyl or methylene group on one molecule can interact favorably with the electron-rich π-system of a benzene ring on an adjacent molecule. rsc.org These interactions, though weak, can be numerous and collectively contribute to the stability of the crystal packing.

π–π Stacking: While significant steric hindrance from the ortho-methyl groups may prevent efficient face-to-face π–π stacking, offset or edge-to-face arrangements between the aromatic rings of neighboring molecules might occur.

The interplay of these forces determines the final crystalline architecture, influencing physical properties such as density, melting point, and solubility. mdpi.com The goal of the crystal packing is to achieve the highest possible density and maximize favorable intermolecular contacts. nih.gov

Chromatographic Analysis for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a volatile, thermally stable compound like this compound, gas chromatography is a particularly suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. hpst.cz It is an ideal method for assessing the purity and confirming the identity of this compound, as well as for identifying any volatile impurities. jcsp.org.pkscispace.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vapor through a long, thin column containing a stationary phase. Separation occurs based on the compound's boiling point and its differential affinity for the stationary phase. The time it takes for the compound to travel through the column is known as the retention time (tR) , which is a characteristic property under a specific set of analytical conditions. For purity assessment, the resulting chromatogram would ideally show a single, sharp peak, with the purity calculated from the peak's area relative to the total area of all peaks in the chromatogram. lgcstandards.com

As each component elutes from the GC column, it enters the mass spectrometer. Here, molecules are ionized, typically by electron impact, causing them to fragment into a predictable pattern of smaller, charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique fingerprint for the molecule.

For this compound (C₁₇H₂₀, molecular weight ≈ 224.35 g/mol ), the mass spectrum would be expected to show:

A molecular ion peak (M⁺) at m/z ≈ 224.

A prominent peak at m/z = 119, corresponding to the stable 2,6-dimethylbenzyl or 1,3-dimethylphenylmethyl (dimethyltropylium) cation.

A peak at m/z = 209, resulting from the loss of a methyl group ([M-15]⁺).

A peak at m/z = 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment for benzylic compounds.

The following table outlines the expected data from a GC-MS analysis.

Analytical DataParameterExpected Result for this compoundPurpose
Gas ChromatographyRetention Time (tR)A specific time under defined column and temperature conditionsIdentification & Purity
Mass SpectrometryMolecular Ion (M⁺)m/z ≈ 224Confirmation of Molecular Weight
Mass SpectrometryKey Fragment Ionsm/z ≈ 209, 119, 91Structural Confirmation

Preparative Column Chromatography for Compound Purification

Preparative column chromatography is a critical technique for the isolation and purification of this compound from crude reaction mixtures. This method leverages the differential adsorption of components onto a solid stationary phase, allowing for their separation as a mobile phase flows through the column. uvic.ca For non-polar aromatic hydrocarbons like this compound, normal-phase chromatography utilizing a polar stationary phase and a non-polar mobile phase is highly effective.

The successful separation hinges on the appropriate selection of the adsorbent and the eluting solvent system. uvic.ca Silica (B1680970) gel (SiO₂) is a commonly employed stationary phase due to its high surface area and polar nature, which facilitates the retention of more polar impurities. alfa-chemistry.com Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic grades to suit specific separation needs. uvic.ca The choice of solvent, or eluent, is paramount; it must be capable of dissolving the sample but should generally be less polar than the compounds to be separated to allow for differential elution. uvic.ca

A typical procedure involves packing a glass column with a slurry of silica gel in a non-polar solvent, such as petroleum ether or hexane. uvic.cacup.edu.cn The crude product containing this compound is then loaded onto the top of the column. The separation is achieved by passing a solvent or a mixture of solvents through the column. Since aromatic hydrocarbons are relatively non-polar, they are eluted before more polar byproducts. uvic.ca The elution order generally follows an inverse relationship with the polarity of the compounds.

The progress of the separation is often monitored by collecting fractions of the eluate and analyzing them using Thin Layer Chromatography (TLC). Fractions containing the pure desired compound are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified this compound. The weight of the adsorbent used is typically 20 to 50 times the weight of the crude sample to ensure efficient separation. uvic.ca

Below are tables detailing typical parameters used in the preparative column chromatography for purifying aromatic hydrocarbons of this type.

Table 1: Typical Stationary Phase and Column Parameters

ParameterDescriptionCommon Values
Stationary Phase The solid adsorbent packed into the column.Silica Gel (SiO₂) alfa-chemistry.comcup.edu.cn
Particle Size The mesh size of the silica gel particles.40-63 µm (230-400 mesh ASTM) hu-berlin.de
Activation Heating to remove adsorbed water.120-150 °C for 8-12 hours cup.edu.cn
Adsorbent to Sample Ratio The weight ratio of stationary phase to crude product.20:1 to 50:1 (w/w) uvic.ca
Column Dimensions Inner diameter and length of the chromatography column.Varies based on sample size (e.g., 0.9 cm x 20 cm for 50-100 mg) cup.edu.cn

Table 2: Mobile Phase and Elution Details

ParameterDescriptionTypical System
Mobile Phase (Eluent) A non-polar solvent or solvent mixture that carries the sample through the column.Petroleum Ether or Hexane uvic.caalfa-chemistry.comcup.edu.cn
Elution Mode Method of applying the mobile phase.Isocratic (constant solvent composition)
Elution Order The sequence in which compounds exit the column.Saturated hydrocarbons < Unsaturated hydrocarbons (including aromatics) < Ethers < Esters < Ketones < Alcohols uvic.ca
Fraction Analysis Method used to monitor the composition of collected fractions.Thin Layer Chromatography (TLC) hu-berlin.de
Post-Purification Analysis Techniques to confirm the purity and identity of the final product.Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) alfa-chemistry.comresearchgate.net

Chemical Reactivity and Transformations of 2 2,6 Dimethylbenzyl 1,3 Dimethylbenzene

Reactivity at the Methylene (B1212753) Bridge

The methylene (-CH₂) group serves as a flexible linker between the two aromatic rings and is a primary site of chemical transformations.

The carbon of the methylene bridge is in a benzylic position, meaning it is adjacent to a benzene (B151609) ring. This proximity significantly enhances the reactivity of the C-H bonds. nih.gov The benzylic protons are more acidic than typical alkane protons because the resulting carbanion is stabilized by resonance with the adjacent aromatic rings. This allows for deprotonation by strong bases to form a nucleophilic carbanion. nih.gov This carbanion can then participate in a variety of reactions to form new carbon-carbon bonds, a process known as C-H functionalization. nih.gov For instance, it can react with electrophiles like alkyl halides, carbonyl compounds, and epoxides.

The benzylic C-H bonds are prone to oxidation. Under the influence of suitable oxidizing agents, the methylene bridge can be converted to a carbonyl group (C=O), which would yield a substituted benzophenone. The significant steric hindrance from the four methyl groups positioned ortho to the methylene bridge can be expected to influence the rate of this oxidation, potentially requiring more vigorous reaction conditions compared to less hindered diarylmethanes.

While the methylene bridge is in a reduced state, the aromatic rings can undergo reduction, for example, through catalytic hydrogenation. However, this typically necessitates high pressures and temperatures.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Rings

The electron-rich nature of the two dimethyl-substituted benzene rings makes them susceptible to substitution reactions.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene rings direct the position of the incoming electrophile. Both the methyl (-CH₃) groups and the benzyl (B1604629) group are activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com When multiple activating groups are present, the most strongly activating group typically directs the substitution. masterorganicchemistry.com

On the 1,3-dimethylbenzene ring, the positions available for substitution are C4, C5, and C6. The C4 and C6 positions are electronically favored as they are ortho and para to the methyl groups. The C5 position, being meta to both methyl groups, is less favored. Steric hindrance from the bulky 2,6-dimethylbenzyl substituent will likely impede attack at the C6 position.

On the 2,6-dimethylbenzyl ring, the C4 (para) position is the most likely site for electrophilic attack due to the directing influence of the two methyl groups and the methylene bridge. The C3 and C5 positions are less electronically favored.

Predicted Regioselectivity in Electrophilic Aromatic Substitution
RingPositionElectronic InfluenceSteric HindrancePredicted Reactivity
1,3-dimethylbenzeneC4Activated (ortho/para to methyls)ModerateHigh
1,3-dimethylbenzeneC5Less Activated (meta to methyls)LowLow
1,3-dimethylbenzeneC6Activated (ortho to one methyl)HighModerate
2,6-dimethylbenzylC3Less Activated (meta to methyls)ModerateLow
2,6-dimethylbenzylC4Activated (para to methylene bridge)LowHigh
2,6-dimethylbenzylC5Less Activated (meta to methyls)ModerateLow

For nucleophilic substitution to occur on the aromatic rings, a leaving group, such as a halide, is typically required. More commonly, functionalization occurs at the methylene bridge via a benzyl halide precursor. rsc.orgrsc.org The benzylic position can be halogenated, for example, through free-radical bromination, to create a reactive benzyl halide. This intermediate is then susceptible to attack by a wide range of nucleophiles, including hydroxides, alkoxides, cyanides, and amines, allowing for the introduction of diverse functional groups. chemrxiv.org

Impact of Steric Hindrance on Reaction Pathways and Selectivity

The four methyl groups positioned ortho to the methylene bridge create significant steric hindrance. This crowding has a profound impact on the reactivity of the molecule. organic-chemistry.org

Access to Reactive Sites: The bulky methyl groups can physically block the approach of reagents to the methylene bridge and the adjacent positions on the aromatic rings. This can lead to slower reaction rates or necessitate more extreme reaction conditions.

Influence on Regioselectivity: In cases where electronic effects favor a particular position for substitution, steric hindrance can override this preference, directing the incoming group to a less sterically encumbered, though electronically less favored, site. masterorganicchemistry.comorganic-chemistry.org

Conformational Restrictions: The steric strain between the methyl groups can restrict rotation around the single bonds of the methylene bridge, influencing the molecule's three-dimensional shape and the accessibility of its reactive centers.

Conformational Restriction Due to Ortho-Methyl Groups

The presence of methyl groups at the 2, 6, 2', and 6' positions of the diphenylmethane (B89790) framework in 2-(2,6-dimethylbenzyl)-1,3-dimethylbenzene imposes severe spatial constraints. These ortho-substituents clash sterically, forcing the two aromatic rings out of coplanarity. This results in a twisted conformation where the dihedral angles between the planes of the two benzene rings are significantly large to minimize the steric strain.

This conformational rigidity has a direct impact on the chemical environment of the benzylic protons of the methylene bridge. Due to the fixed, non-planar arrangement of the aromatic rings, these protons are held in a specific spatial orientation relative to the adjacent methyl groups. This can be observed in proton NMR spectroscopy, where the benzylic protons may exhibit distinct chemical shifts and coupling constants compared to those in conformationally flexible diarylmethanes.

The restricted rotation also affects the accessibility of the aromatic rings and the benzylic position to incoming reagents. The methyl groups act as steric shields, hindering the approach of reactants to the ortho and, to some extent, the para positions of the benzene rings, as well as to the benzylic carbons.

Influence on Reaction Rates and Product Distributions

The steric hindrance in this compound plays a crucial role in determining the kinetics and regioselectivity of its reactions.

Influence on Reaction Rates:

In general, sterically hindered molecules exhibit slower reaction rates compared to their less crowded counterparts. This is due to the increased activation energy required for the reacting species to overcome the steric repulsion and achieve the proper orientation for the transition state. For instance, in electrophilic aromatic substitution reactions, the bulky nature of the substrate can impede the approach of the electrophile, leading to a significant decrease in the reaction rate.

Interactive Data Table: Relative Nitration Rates of Substituted Benzenes

Starting MaterialRelative RateOrtho (%)Meta (%)Para (%)
Toluene (methylbenzene)2563334
Trifluoromethylbenzene2.5 x 10-56913
Relative to the rate of reaction of benzene under the same conditions.

Data sourced from a study on substituent effects in electrophilic aromatic substitution.

This table illustrates how substituents dramatically affect reaction rates. Activating groups like methyl increase the rate, while deactivating groups like trifluoromethyl decrease it significantly. The steric bulk of the four methyl groups in this compound would be expected to further decrease the reaction rate compared to simpler alkylbenzenes.

Influence on Product Distributions:

The directing effects of the substituents on the aromatic rings, in conjunction with the steric hindrance, determine the regioselectivity of substitution reactions. The methyl groups are ortho-, para-directing activators. However, the steric bulk around the ortho positions makes substitution at these sites highly unfavorable.

In electrophilic aromatic substitution reactions, such as nitration or halogenation, the incoming electrophile will preferentially attack the less sterically hindered positions. For the 1,3-dimethylbenzene (m-xylene) ring, the available positions for substitution are C4 and C5. The C4 position is para to one methyl group and ortho to the other, while the C5 position is ortho to the benzyl group. For the 2,6-dimethylbenzyl group, the only available position for substitution on that ring is the C4' position (para to the methylene bridge).

Given the significant steric hindrance, it is highly probable that electrophilic attack will favor the C4 position of the m-xylene (B151644) ring and the C4' position of the 2,6-dimethylbenzyl ring, leading to the formation of specific regioisomers. Attack at the ortho positions (C2, C6, C2', C6') is expected to be negligible due to the severe steric clash with the existing methyl groups.

Computational Chemistry and Theoretical Aspects of 2 2,6 Dimethylbenzyl 1,3 Dimethylbenzene

Quantum Chemical Investigations

Quantum chemical methods are central to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. core.ac.uk It is used to determine the ground-state electronic density of a system, from which various properties can be derived. core.ac.uk For 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, would be used to optimize the molecular geometry and calculate its electronic properties. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Other important electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.netresearchgate.net These descriptors help in predicting the molecule's behavior in chemical reactions.

Table 1: Representative Electronic Properties Calculable by DFT

PropertyDescription
Total EnergyThe total electronic energy of the molecule in its optimized geometry.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.
Ionization PotentialThe energy required to remove an electron from the molecule.
Electron AffinityThe energy released when an electron is added to the molecule.

Note: The values in this table are illustrative and represent the types of data that would be generated from a DFT study.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. researchgate.net For this compound, ab initio calculations would be valuable for obtaining benchmark geometric parameters (bond lengths and angles) and for validating the results from DFT methods. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics offer insights into the physical movements and conformational preferences of molecules.

Computational methods are highly effective in predicting spectroscopic properties, which can be directly compared with experimental data for structure verification. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations are typically performed after a geometry optimization and involve computing the second derivatives of the energy with respect to the atomic coordinates. superfri.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net The predicted spectra for different possible isomers or conformers can be compared with experimental spectra to aid in structural elucidation.

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Parameters
Infrared (IR) SpectroscopyVibrational frequencies and intensities
Raman SpectroscopyVibrational frequencies and intensities
¹H NMR SpectroscopyChemical shifts and coupling constants
¹³C NMR SpectroscopyChemical shifts

Note: This table illustrates the types of spectroscopic data that can be predicted computationally.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. mdpi.com For this compound, theoretical methods could be used to study its potential reactions, such as oxidation or electrophilic substitution. This involves locating the transition state structures that connect reactants to products on the potential energy surface. mdpi.com By calculating the activation energies, one can predict the feasibility and kinetics of a proposed reaction mechanism. mdpi.com Such studies provide a molecular-level understanding of how the reaction proceeds, which can be difficult to obtain through experimental means alone.

Establishment of Structure-Reactivity and Structure-Property Relationships

Structure-reactivity and structure-property relationships are guiding principles in chemistry that link the molecular structure of a compound to its chemical reactivity and physical properties. Computational methods are frequently used to establish these relationships quantitatively. For this compound, this could involve:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize chemical bonds and predict reactive sites.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity towards electrophiles and nucleophiles.

Quantitative Structure-Property Relationship (QSPR) Models: By calculating various molecular descriptors, it would be possible to build models that predict physical properties such as boiling point, solubility, and spectroscopic signatures.

A summary of calculated molecular properties relevant to structure-property relationships would typically be presented in a table like this:

Molecular Property Calculated Value Computational Method
Dipole MomentData not availableDFT (B3LYP/6-31G)
HOMO EnergyData not availableDFT (B3LYP/6-31G)
LUMO EnergyData not availableDFT (B3LYP/6-31G*)
Electron Density at Bond Critical PointsData not availableAIMAll

This table is a template. The necessary computational studies on this compound have not been published.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound “this compound” (CAS Number: 10259-11-7) that would allow for a detailed article on its advanced applications and emerging research areas as outlined in your request.

The compound is listed by chemical suppliers as a rare chemical intended for early discovery research. However, there are no published studies detailing its specific use in the following areas:

Application as a sterically hindered ligand in transition metal catalysis.

Utility in acid-catalyzed organic transformations.

Development of specific catalytic systems.

Design and synthesis of molecular building blocks for supramolecular architectures.

Exploration of its specific non-covalent interactions.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline without fabricating research findings. The structural motifs of the compound, specifically the sterically hindered dimethylbenzyl groups, suggest potential research utility in these fields, but no such research has been published.

Advanced Applications and Emerging Research Areas

Supramolecular Chemistry and Self-Assembly

Potential in Molecular Machines and Responsive Systems

The field of molecular machinery involves the design and synthesis of molecules with movable parts that can perform tasks in response to external stimuli. While specific studies detailing the use of 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene in such systems are not prominent in current literature, its structural characteristics offer a basis for theoretical consideration.

The bond connecting the two dimethylbenzene rings allows for rotational motion. In more complex molecular designs, this rotational freedom could be harnessed. By incorporating specific functional groups onto the aromatic rings, it might be possible to control this rotation using external triggers like light or changes in pH. This controlled motion is a fundamental principle behind the operation of molecular switches and motors. The steric hindrance provided by the methyl groups could also be a critical factor in designing systems with distinct, stable conformational states, a key requirement for molecular information storage.

Advanced Materials Science Applications

The unique structure of this compound makes it a candidate for integration into advanced materials, either as a component within a larger polymer structure or as a starting material for the synthesis of other high-value chemicals.

Incorporation into Polymeric Structures for Tailored Properties

The incorporation of bulky, rigid aromatic units into polymer chains is a well-established strategy for modifying the properties of the resulting material. Introducing a molecule like this compound into a polymer backbone could lead to several beneficial property enhancements.

Potential Effects on Polymer Properties:

PropertyPotential Effect of IncorporationRationale
Thermal Stability IncreasedThe aromatic rings are inherently stable at high temperatures. Their inclusion can raise the overall decomposition temperature of the polymer.
Mechanical Strength EnhancedThe rigid structure can restrict polymer chain mobility, leading to a stiffer and stronger material with a higher glass transition temperature.
Refractive Index ModifiedThe presence of multiple aromatic rings would likely increase the refractive index of the polymer, a desirable trait for optical applications.
Solubility DecreasedThe bulky, nonpolar nature of the molecule would likely reduce the solubility of the polymer in common solvents.

Use as Precursors for Specialty Chemicals and Functional Materials

Perhaps the most immediate and practical application area for this compound is its use as a precursor for more complex, functional molecules. The basic hydrocarbon skeleton can be chemically modified in various ways to produce specialty chemicals. For instance, the methyl groups on the benzene (B151609) rings can be functionalized to introduce reactive sites for further chemical transformations.

One significant example of a related structure being used as a precursor is in the synthesis of complex hindered phenolic antioxidants. These larger molecules are critical additives in the plastics industry to prevent degradation. For example, the synthesis of the commercial antioxidant 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione involves the reaction of a functionalized benzyl (B1604629) derivative with cyanuric acid. wikipedia.orggoogle.com This highlights how benzyl-benzene structures can serve as foundational components for high-performance industrial chemicals. cymitquimica.comchem-expert.com

Conclusion and Future Perspectives

Synthesis of Major Academic Findings on 2-(2,6-Dimethylbenzyl)-1,3-dimethylbenzene

Direct academic publications detailing the synthesis and properties of this compound are scarce. However, its structure strongly points to synthesis via a Friedel-Crafts alkylation (benzylation) reaction. This classic electrophilic aromatic substitution would involve reacting 1,3-dimethylbenzene (m-xylene) with 2,6-dimethylbenzyl chloride, typically in the presence of a Lewis acid catalyst. youtube.complymouth.ac.uk

General studies on Friedel-Crafts reactions with xylenes (B1142099) confirm that such transformations are feasible. plymouth.ac.ukuco.es The choice of catalyst, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or titanium tetrachloride (TiCl₄), is crucial for activating the benzyl (B1604629) halide to form a carbocation electrophile that then attacks the electron-rich m-xylene (B151644) ring. youtube.comacs.org Modern approaches also explore more environmentally benign solid acid catalysts. uco.es The substitution pattern of the final product is dictated by the ortho-, para-directing nature of the methyl groups on m-xylene and steric hindrance effects.

Alternative synthetic routes prevalent for diarylmethanes include cross-coupling reactions, such as Negishi coupling using cobalt-based catalysts, which offer milder conditions and potentially higher selectivity compared to traditional Friedel-Crafts methods. nih.govresearchgate.net

Identification of Unresolved Scientific Challenges and Open Research Questions

The primary unresolved challenge is the near-complete absence of published data on the physicochemical and material properties of this compound. Its unique substitution pattern raises several key questions:

Synthetic Efficiency and Selectivity: Traditional Friedel-Crafts alkylations are often plagued by issues like polyalkylation and catalyst-induced isomerization of the xylene substrate. plymouth.ac.uk Achieving high selectivity for this specific isomer without significant byproducts presents a notable synthetic challenge.

Conformational Dynamics: The steric hindrance imposed by the four methyl groups flanking the central methylene (B1212753) bridge likely restricts bond rotation. Understanding the conformational preferences and rotational energy barriers is critical for predicting its behavior in larger molecular systems.

Reactivity of the Benzylic Position: The central CH₂ group in diarylmethanes is a key site for further functionalization. nih.gov The extent to which the flanking methyl groups influence the acidity and reactivity of these benzylic protons in this compound remains unknown.

Material Properties: There is no available information on its thermal stability, optical properties, or its performance as a potential building block or additive in polymers or other materials.

Directions for Future Research and Development

Future research should be directed toward filling the significant knowledge gaps concerning this compound. A systematic approach would unlock its potential for broader applications.

Key research directions include:

Optimized and Green Synthesis: Development of highly selective, high-yield synthetic protocols is paramount. This includes exploring advanced catalytic systems, such as reusable solid acid catalysts or ligand-supported transition metal catalysts for cross-coupling, to minimize waste and improve efficiency. nih.govuco.es

Comprehensive Characterization: A full spectroscopic and physicochemical characterization is necessary. This would involve detailed NMR studies, X-ray crystallography to determine its solid-state structure, and thermal analysis (TGA/DSC) to assess its stability.

Exploring Benzylic Functionalization: Investigating the reactivity of the benzylic methylene bridge to introduce new functional groups would open pathways to novel derivatives with potentially valuable properties. nih.gov

Computational Modeling: Theoretical studies, including density functional theory (DFT), can provide deep insights into the molecule's electronic structure, conformational landscape, and reaction mechanisms, guiding experimental efforts.

Screening for Applications: The sterically hindered phenolic structures found in antioxidants like Cyanox 1790 bear some resemblance to the dimethylbenzyl moiety. mdpi.comwikipedia.org This suggests that future research could explore the potential of this compound as a precursor for novel antioxidants or thermal stabilizers in polymers.

Broader Implications for Organic Synthesis and Materials Innovation

The study of polysubstituted, sterically hindered diarylmethanes like this compound holds wider implications. Advances in the selective synthesis of such complex aromatic structures contribute valuable tools to the field of organic chemistry, enabling the construction of precisely tailored molecular architectures.

In materials science, these compounds can serve as unique building blocks. The rigid yet three-dimensional nature imparted by steric hindrance can be exploited to create materials with specific properties, such as high thermal stability, amorphous character preventing crystallization, or tailored solubility. As precursors for ligands in catalysis or as components in high-performance polymers, specialty plastics, and organic electronic materials, the development of a family of such diarylmethanes could spur significant innovation. Ultimately, overcoming the synthetic challenges and characterizing the properties of these molecules will expand the library of available building blocks for the next generation of advanced materials.

Data Tables

Table 1: Summary of Research Gaps and Future Directions

Research Area Unresolved Challenges & Open Questions Proposed Future Research Directions
Synthesis Lack of a dedicated, high-yield protocol; potential for polyalkylation and isomerization in classic Friedel-Crafts reactions. Develop and optimize selective catalytic methods (e.g., solid acids, Negishi coupling); focus on green chemistry principles to reduce waste.
Characterization Absence of published data on physical, chemical, and structural properties. Perform comprehensive spectroscopic analysis (NMR, IR, MS), X-ray crystallography, and thermal analysis (TGA/DSC).
Reactivity Unknown reactivity of the sterically hindered benzylic C-H bonds. Investigate functionalization of the methylene bridge to create novel derivatives; study reaction kinetics and mechanisms.
Applications No documented applications; potential as a material precursor is unexplored. Screen for utility as a building block for high-performance polymers, a precursor for antioxidants, or as a ligand scaffold in catalysis.

Mentioned Compounds

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(2,6-dimethylbenzyl)-1,3-dimethylbenzene?

Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts alkylation or benzylation reactions. Key steps include:

  • Substrate selection : Use 1,3-dimethylbenzene (m-xylene) as the aromatic core.
  • Electrophile design : 2,6-Dimethylbenzyl halides (e.g., bromide or chloride) are ideal electrophiles, as shown in related syntheses of benzyl-substituted xylenes .
  • Catalysis : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from side reactions (e.g., di-alkylation or isomerization) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Compare peaks to known analogs. For example, the benzyl methyl groups resonate at δ 2.2–2.4 ppm, while aromatic protons appear as a singlet (due to symmetry) at δ 6.7–7.1 ppm .
  • GC-MS/HPLC : Use retention indices and fragmentation patterns. Impurities like unreacted m-xylene or di-substituted byproducts can be identified via reverse-phase HPLC (C18 column, acetonitrile/water) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl halides) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., benzyl chlorides) and neutralize with 10% NaOH before disposal .

Advanced Research Questions

Q. How do impurities like 1,3-dimethylbenzene derivatives affect the compound’s bioactivity or stability?

Methodological Answer:

  • Impurity Profiling : Use EP/BP pharmacopeial standards (e.g., [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile) to calibrate HPLC methods for detecting alkylation byproducts .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolytic sensitivity. Impurities like oxidized benzyl groups (e.g., benzaldehyde derivatives) reduce shelf life .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model electrophilic substitution pathways using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies for benzylation at different positions .
  • Molecular Dynamics : Simulate solvent effects (e.g., dichloromethane vs. toluene) on reaction kinetics .

Q. How can researchers resolve contradictions in toxicity data for substituted benzene derivatives?

Methodological Answer:

  • Synergism/Additivity Analysis : Apply the Broderius model (M-value framework) to binary mixtures. For example, 1,3-dimethylbenzene combined with nitrobenzene shows partial additive effects (M = 1.66), while methylbenzene + 1,4-dimethylbenzene exhibits synergism (M = 0.60) .
  • In Vitro Assays : Use zebrafish embryo toxicity tests (ZFET) to validate computational predictions .

Q. What strategies improve the compound’s solubility for formulation studies?

Methodological Answer:

  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions for aqueous compatibility .
  • Salt Formation : React with HCl to form a hydrochloride salt, increasing polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.